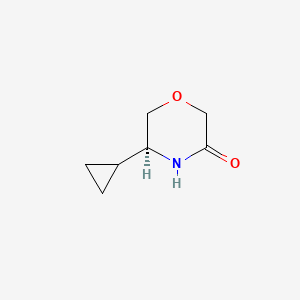

(5S)-5-cyclopropylmorpholin-3-one

Description

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(5S)-5-cyclopropylmorpholin-3-one |

InChI |

InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)/t6-/m1/s1 |

InChI Key |

LHKUSYLUISUNNC-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CC1[C@H]2COCC(=O)N2 |

Canonical SMILES |

C1CC1C2COCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-cyclopropylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the morpholinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-cyclopropylmorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholinone ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5S)-5-cyclopropylmorpholin-3-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5S)-5-cyclopropylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of (5S)-5-cyclopropylmorpholin-3-one to other morpholinone and cyclopropane-containing compounds are critical for understanding its uniqueness. Below is a comparative analysis:

Stereoisomer: (5R)-5-cyclopropylmorpholin-3-one

- CAS : 1462287-25-7

- Molecular Formula: C₇H₁₁NO₂

- Molecular Weight : 157.21 g/mol

- Stereoisomerism may lead to divergent pharmacokinetic properties, such as metabolism rates or solubility .

Structural Analog: (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one

- CAS : 160141-20-8

- Molecular Formula: C₈H₁₅NO₂

- Molecular Weight : 173.21 g/mol

- Key Differences: Replacement of the cyclopropyl group with a branched (1S)-methylpropyl chain increases hydrophobicity and steric bulk. Solubility in methanol is noted, suggesting applications in organic synthesis requiring polar aprotic solvents .

Heterocyclic Analog: 3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile

- CAS : 134624-47-8

- Molecular Formula : C₈H₁₁N₂O

- Molecular Weight : 163.19 g/mol

- Key Differences: The pyrrolidine ring (five-membered, all-carbon heterocycle) lacks the oxygen atom present in morpholinone, reducing hydrogen-bonding capacity. A nitrile group (-CN) introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions or cycloadditions .

Functional Group Variant: 2-(fluoromethyl)cyclopropane-1-carboxylic acid

- CAS : 1314960-53-6

- Molecular Formula : C₅H₇FO₂

- Molecular Weight : 118.11 g/mol

- Key Differences :

Table 1: Comparative Data for this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 1314960-53-6 | C₇H₁₁NO₂ | 157.21 | Chiral morpholinone with strained cyclopropyl group; potential drug intermediate |

| (5R)-5-cyclopropylmorpholin-3-one | 1462287-25-7 | C₇H₁₁NO₂ | 157.21 | R-enantiomer; stereochemical effects on bioactivity |

| (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one | 160141-20-8 | C₈H₁₅NO₂ | 173.21 | Hydrophobic substituent; methanol-soluble organic synthon |

| 3-cyclopropyl-2-oxo-pyrrolidine-3-carbonitrile | 134624-47-8 | C₈H₁₁N₂O | 163.19 | Nitrile-functionalized pyrrolidine; electron-deficient reactivity |

| 2-(fluoromethyl)cyclopropane-1-carboxylic acid | 1314960-53-6 | C₅H₇FO₂ | 118.11 | Carboxylic acid with fluoromethyl group; high metabolic stability |

Key Research Findings

- Stereochemical Impact: The 5S configuration in morpholinone derivatives enhances enantioselective interactions in asymmetric catalysis, as seen in studies of similar lactams .

- Cyclopropane Reactivity : The strained cyclopropyl group in This compound may facilitate ring-opening reactions, a trait exploited in prodrug design .

- Comparative Solubility: The methylpropyl analog’s solubility in methanol contrasts with the cyclopropyl derivative’s likely lower solubility, underscoring substituent effects on polarity .

Q & A

Q. How can the synthesis of (5S)-5-cyclopropylmorpholin-3-one be optimized for high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or catalysts during key steps, such as cyclopropane ring formation or morpholinone cyclization. For example, enantioselective cyclopropanation via Simmons–Smith reactions with chiral ligands can enhance stereochemical control .

- Purification : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Validate purity using polarimetry or circular dichroism (CD) spectroscopy .

- Reaction Monitoring : Track reaction progress via LC-MS and compare retention times with authentic standards. Adjust solvent systems (e.g., dichloromethane/hexane) to minimize racemization .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cyclopropyl and morpholinone moieties. - COSY and NOESY can resolve stereochemical ambiguities .

- X-ray Crystallography : Resolve the absolute configuration of the (5S) stereocenter using single-crystal X-ray diffraction. Compare bond angles and torsional parameters with known morpholinone derivatives .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns. Isotopic peaks confirm halogen absence (if applicable) .

Q. How can reaction conditions be tailored to avoid by-products during morpholinone ring formation?

Methodological Answer:

- Temperature Control : Maintain temperatures below 50°C during cyclization to prevent decomposition. Use refluxing acetonitrile for controlled ring closure .

- Catalyst Selection : Employ mild Lewis acids (e.g., ZnCl) to avoid over-oxidation. For acidic conditions, use trifluoroacetic acid (TFA) in stoichiometric amounts .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene/water biphasic systems reduce side reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate binding poses with molecular dynamics simulations (MD) in GROMACS .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl size) with activity using descriptors like LogP and polar surface area. Train models with datasets from analogous morpholinones .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare charge distribution with bioactive conformers of related compounds .

Q. How do conflicting spectroscopic data for this compound derivatives arise, and how can they be resolved?

Methodological Answer:

- Source Identification : Trace discrepancies to solvent polarity effects (e.g., DMSO vs. CDCl) or tautomerism in the morpholinone ring. Re-run NMR in deuterated methanol to stabilize conformers .

- Cross-Validation : Combine XRD, NOESY, and vibrational spectroscopy (FT-IR) to confirm structural assignments. For mass spec conflicts, use isotopic labeling (e.g., -cyclopropane) .

- Error Analysis : Statistically evaluate batch-to-batch variability using ANOVA. Report confidence intervals for melting points or optical rotations .

Q. What strategies mitigate racemization during functionalization of the cyclopropyl group?

Methodological Answer:

- Protecting Groups : Temporarily block the morpholinone carbonyl with tert-butyldimethylsilyl (TBS) groups during cyclopropane derivatization .

- Low-Temperature Lithiation : Use LDA at -78°C for regioselective deprotonation. Quench with electrophiles (e.g., methyl iodide) to retain configuration .

- Kinetic vs. Thermodynamic Control : Favor kinetic products by limiting reaction time. Monitor enantiomeric excess (ee) via chiral GC-MS .

Q. How can in vitro assays be designed to study the compound’s inhibition of enzymatic targets?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- IC Determination : Use fluorescence-based assays (e.g., ATPase activity) with serial dilutions. Normalize data against positive controls (e.g., staurosporine) .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in HEK293 or HepG2 cells. Correlate with cytotoxicity (MTT assays) to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.